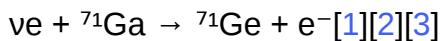


Application Notes and Protocols: Methodology of the GALLEX Experiment Using Gallium-71

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	Gallium-71
Cat. No.:	B576915


[Get Quote](#)

Audience: Researchers, scientists, and drug development professionals.

Introduction and Core Principles

The Gallium Experiment (GALLEX) was a radiochemical experiment designed to detect and measure the flux of low-energy solar neutrinos.^[1] Operating from 1991 to 1997 at the Laboratori Nazionali del Gran Sasso (LNGS) in Italy, its primary goal was to test the Standard Solar Model by observing neutrinos produced in the proton-proton (pp) fusion chain, the fundamental energy-producing process in the Sun.^{[1][2]} The experiment was situated deep underground to shield it from cosmic rays that could interfere with the sensitive measurements.^{[1][2]}

The core of the experiment relies on the inverse beta decay of **Gallium-71** (⁷¹Ga) upon interaction with an electron neutrino (νe). This interaction transmutes ⁷¹Ga into Germanium-71 (⁷¹Ge) and releases an electron (e⁻), as described by the following nuclear reaction:

A key feature of this reaction is its exceptionally low energy threshold of 233 keV, which makes it sensitive to the low-energy neutrinos from the initial pp fusion reaction (maximum energy of 420 keV).^{[1][2][4]} This was a significant advancement, as previous experiments had higher energy thresholds and could not detect these foundational solar neutrinos.^[1] The produced ⁷¹Ge is radioactive and decays back to ⁷¹Ga via electron capture with a precisely measured half-life, allowing for its detection and quantification.^{[1][5]}

Experimental Apparatus and Key Parameters

The GALLEX detector was a complex system designed for the ultra-sensitive task of capturing and counting a few atoms of ^{71}Ge . The main components and parameters are summarized below.

Parameter	Value / Description	Reference(s)
Location	Laboratori Nazionali del Gran Sasso (LNGS), Italy	[1][2]
Shielding	3200 meters water equivalent	[1]
Target Material	30.3 tonnes of natural Gallium	[1]
Chemical Form	101 tonnes of aqueous Gallium Trichloride-Hydrochloric Acid ($\text{GaCl}_3\text{-HCl}$) solution	[1][6]
Detector Volume	54 m ³ tank	[1]
Target Isotope	Gallium-71 (^{71}Ga)	[1][2]
Product Isotope	Germanium-71 (^{71}Ge)	[1][2]
^{71}Ge Half-Life	11.468 ± 0.008 days	[1][5][7]
Neutrino Reaction Threshold	233 keV	[1][2][4]
Operational Period	GALLEX: 1991 - 1997; GNO (follow-up): 1998 - 2003	[1]

Experimental Protocol

The GALLEX protocol involved a multi-step process, from neutrino capture to the final counting of individual ^{71}Ge atoms. Each cycle, or "run," followed these key phases.

The 101-tonne gallium chloride solution was exposed to solar neutrinos for a period of three to four weeks. During this time, a small number of ^{71}Ga atoms within the tank were converted to ^{71}Ge atoms. Given the predicted solar neutrino flux, only about 10-15 atoms of ^{71}Ge were

expected to be produced during a typical exposure period.[\[6\]](#) To ensure accurate measurement of the produced ^{71}Ge , a known quantity of non-radioactive germanium isotopes was added to the solution at the beginning of each run to act as a carrier and allow for the determination of chemical extraction efficiency.

At the end of the exposure period, the produced ^{71}Ge atoms, along with the carrier isotopes, were chemically extracted from the vast volume of the gallium solution.[\[2\]](#)

- Conversion to Germanium Tetrachloride (GeCl_4): In the acidic $\text{GaCl}_3\text{-HCl}$ solution, the germanium atoms form the volatile compound Germanium Tetrachloride (GeCl_4).
- Gas Sweeping: A stream of nitrogen gas was bubbled through the solution. This process, known as sparging, swept the volatile GeCl_4 out of the tank.
- Absorption: The nitrogen gas, now carrying the GeCl_4 , was passed through a series of gas scrubbers containing water, where the GeCl_4 was efficiently absorbed. This step concentrated the germanium from the main detector tank into a much smaller volume.

The extracted GeCl_4 was then chemically converted into Germane (GeH_4), a gaseous compound suitable for use in proportional counters.[\[1\]](#)[\[2\]](#) This purified GeH_4 was mixed with xenon gas and then introduced into miniaturized, low-background proportional counters to begin the detection phase.

The filled counters were placed in a heavily shielded environment to protect them from external radiation and monitored for approximately six months to accurately determine their background rates.[\[4\]](#)

- Detection of ^{71}Ge Decay: Germanium-71 decays back to **Gallium-71** via electron capture. This process releases energy in the form of Auger electrons and X-rays, which ionize the gas inside the proportional counter, creating a detectable electronic pulse.[\[4\]](#) The decay produces characteristic energy peaks at approximately 1.2 keV (L-peak) and 10.4 keV (K-peak).[\[4\]](#)
- Signal Identification: A true ^{71}Ge decay event is characterized by its energy deposition within the expected L or K peak windows and its timing, which must follow the known 11.468-day half-life decay curve.[\[4\]](#)[\[7\]](#)

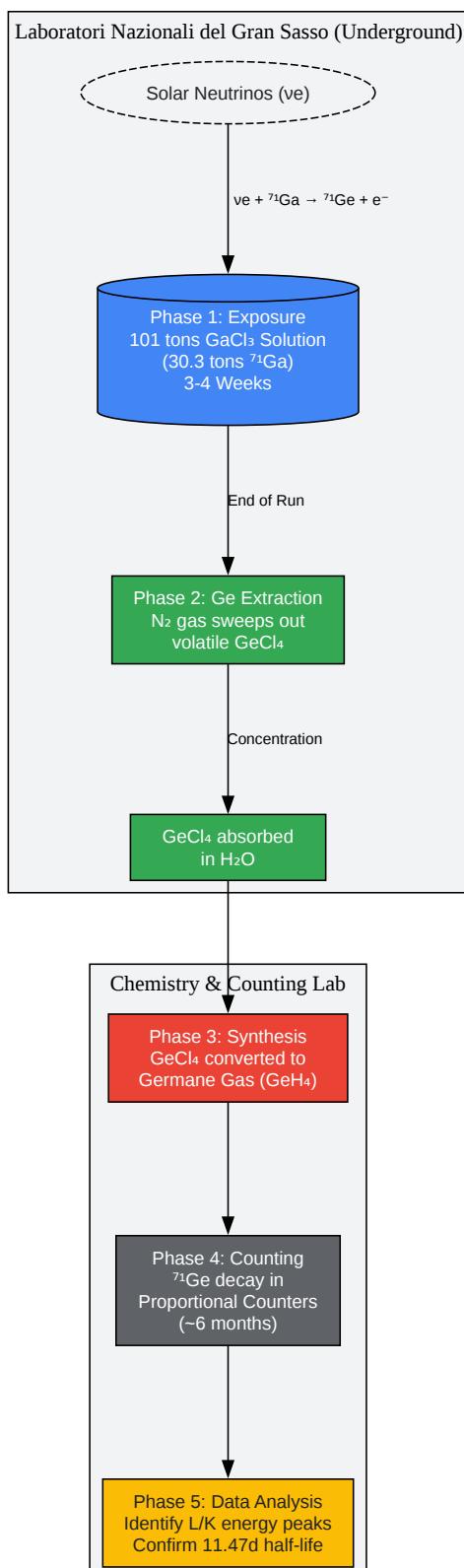
- Background Rejection: Sophisticated data analysis, including pulse shape discrimination, was used to distinguish the point-like ionizations from ^{71}Ge decays from background events, such as those caused by Compton scattering or other radioactive contaminants.[4][8] Fast-rising pulses were characteristic of ^{71}Ge events.[4]

The overall efficiency and accuracy of the experiment were rigorously tested.

- Chromium-51 Source: The entire experimental procedure was calibrated by exposing the detector to an intense, man-made neutrino source of Chromium-51 (^{51}Cr).[9] This provided a known flux of neutrinos at an energy similar to those from the Sun and validated that the ^{71}Ge recovery was efficient, with initial measurements showing a recovery yield of $93\% \pm 8\%$.[10]
- Arsenic-71 Spiking: In separate tests, the tank was "spiked" with a known number of Arsenic-71 (^{71}As) atoms, which decay to ^{71}Ge with a half-life of 2.72 days.[10] These tests demonstrated a ^{71}Ge recovery efficiency of $100\% \pm 1\%$, confirming that no unknown loss mechanisms were affecting the germanium atoms produced within the tank.[10]

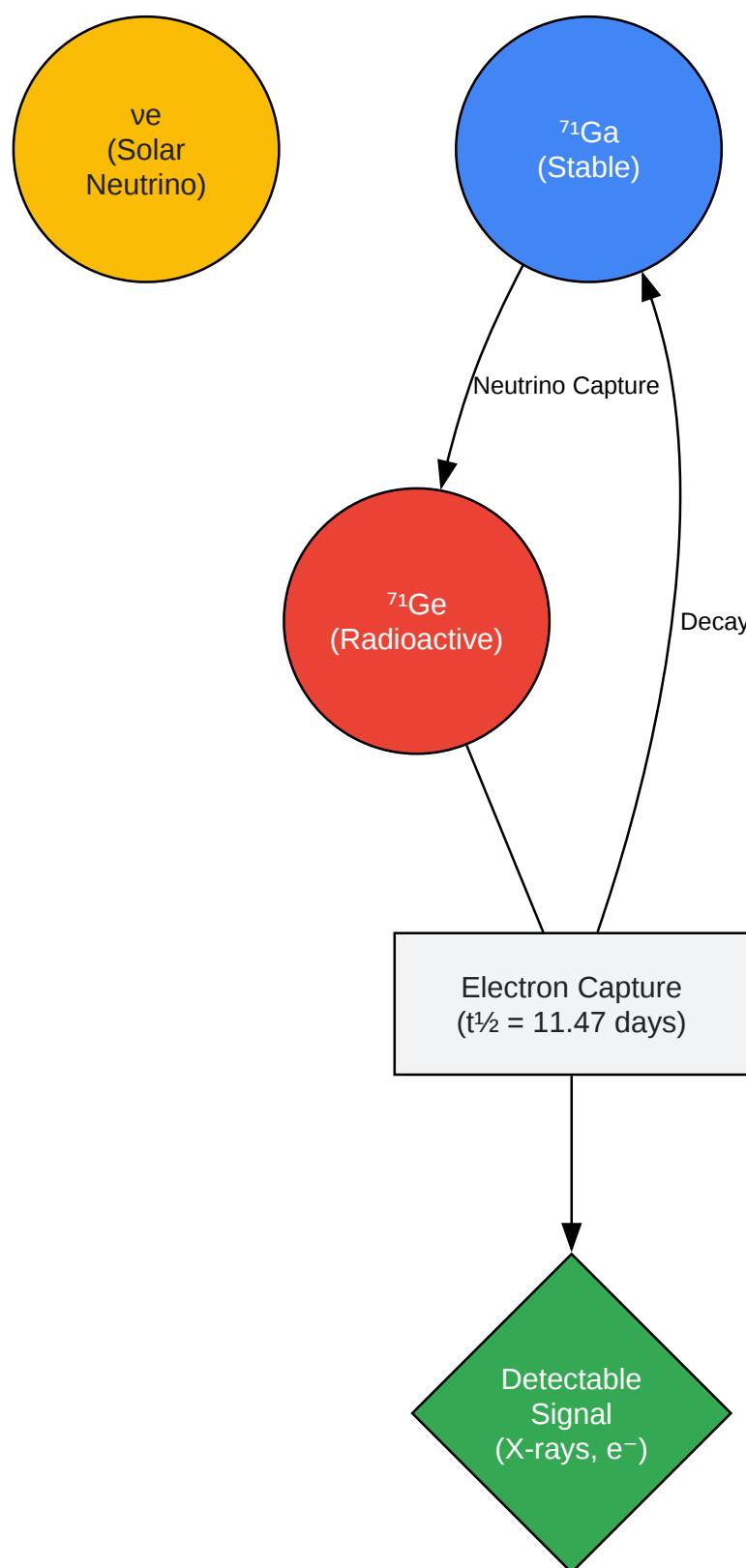
Data Presentation: Key Results

The GALLEX experiment and its successor, GNO, provided crucial data that pointed towards a deficit in the number of observed solar neutrinos compared to theoretical predictions, a key component of the "Solar Neutrino Problem."


Measurement	GALLEX (Original)	GALLEX (Reanalyzed)	GNO	Standard Solar Model	Reference(s)
Solar Neutrino Units (SNU)*	73.1	$73.4 +7.1 / -7.3$	62.9	120 - 141	[1][8][11]

*1 Solar Neutrino Unit (SNU) = 10^{-36} captures per target atom per second.

The observed rates were consistently lower than the predictions of the Standard Solar Model, providing strong evidence for the phenomenon of neutrino oscillations, where electron


neutrinos transform into other flavors (muon or tau neutrinos) during their journey from the Sun to the Earth, rendering them undetectable by the ^{71}Ga reaction.

Visualizations

[Click to download full resolution via product page](#)

Caption: Workflow of the GALLEX experiment, from neutrino capture to data analysis.

[Click to download full resolution via product page](#)

Caption: The ^{71}Ga neutrino capture reaction and subsequent ^{71}Ge decay process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. GALLEX - Wikipedia [en.wikipedia.org]
- 2. 1995 – Missing solar neutrinos confirmed by GALLEX – IceCube [icecube.wisc.edu]
- 3. Gallax and Sage [pages.uoregon.edu]
- 4. [osti.gov](#) [osti.gov]
- 5. [osti.gov](#) [osti.gov]
- 6. The GALLEX-experiment for the measurement of solar neutrinos [inis.iaea.org]
- 7. Half-life of 71Ge and the Gallium Anomaly – Nuclear Science Division [nuclearscience.lbl.gov]
- 8. [arxiv.org](#) [arxiv.org]
- 9. [sns.ias.edu](#) [sns.ias.edu]
- 10. Research Portal [weizmann.esploro.exlibrisgroup.com]
- 11. [hep-ph/9710491] Gallium Solar Neutrino Experiments: Absorption Cross sections, Neutrino spectra, and Predicted Event Rates [arxiv.org]
- To cite this document: BenchChem. [Application Notes and Protocols: Methodology of the GALLEX Experiment Using Gallium-71]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b576915#methodology-of-the-gallex-experiment-using-gallium-71>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com